Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of pinacol with boron trichloride to form pinacolborane.
Acylation: The pinacolborane is then reacted with an acyl chloride derivative of benzoic acid to form the desired boronic ester.
Esterification: The final step involves the esterification of the boronic ester with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: Acts as a fluorescent probe for detecting various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron donor. The boron atom in the dioxaborolane ring interacts with palladium catalysts to facilitate the formation of biaryl compounds. Additionally, the compound can act as an enzyme inhibitor by binding to active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Methyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the dioxaborolane ring enhances its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO5/c1-15(2)16(3,4)22-17(21-15)10-13(18)11-7-6-8-12(9-11)14(19)20-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSODVSSHANLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.